Benzaldehyde, 4-(hydroxyphenylmethyl)-
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Overview
Description
Benzaldehyde, 4-(hydroxyphenylmethyl)-, also known as 4-hydroxybenzaldehyde, is an organic compound with the molecular formula C7H6O2. It is a derivative of benzaldehyde, where a hydroxyl group is attached to the para position of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde derivatives is the oxidation of toluene.
Hydrolysis of Dichlorotoluene: Another method involves the hydrolysis of dichlorotoluene with sodium hydroxide.
Industrial Production Methods:
Catalytic Oxidation: Industrially, benzaldehyde derivatives can be produced by the catalytic oxidation of toluene using air in the presence of a vanadium (V) oxide catalyst.
Types of Reactions:
Oxidation: Benzaldehyde, 4-(hydroxyphenylmethyl)-, can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: Reduction of this compound can yield benzyl alcohol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
Benzaldehyde, 4-(hydroxyphenylmethyl)-, has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzaldehyde, 4-(hydroxyphenylmethyl)-, involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The hydroxyl group activates the benzene ring towards electrophilic substitution, making it more reactive towards electrophiles.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, where it can act as either an oxidizing or reducing agent depending on the reaction conditions.
Comparison with Similar Compounds
Benzaldehyde: The parent compound, benzaldehyde, lacks the hydroxyl group and has different reactivity and applications.
4-Methylbenzaldehyde: This compound has a methyl group instead of a hydroxyl group at the para position, leading to different chemical properties and uses.
Uniqueness:
Properties
CAS No. |
52010-95-4 |
---|---|
Molecular Formula |
C14H12O2 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C14H12O2/c15-10-11-6-8-13(9-7-11)14(16)12-4-2-1-3-5-12/h1-10,14,16H |
InChI Key |
PWNYKEHHGRPALE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)C=O)O |
Origin of Product |
United States |
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